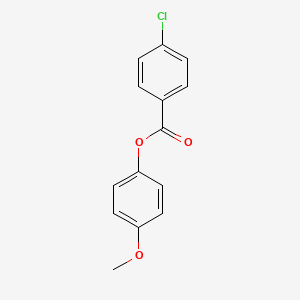

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester

Description

This compound belongs to a broader class of aromatic esters with diverse applications in pharmaceuticals, agrochemicals, and material science. The chloro substituent enhances electrophilicity and polarity, while the methoxyphenyl group contributes to lipophilicity, influencing solubility and biological interactions.

Properties

CAS No. |

5410-99-1 |

|---|---|

Molecular Formula |

C14H11ClO3 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

(4-methoxyphenyl) 4-chlorobenzoate |

InChI |

InChI=1S/C14H11ClO3/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9H,1H3 |

InChI Key |

MSZPFWFDFWYVOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, 4-methoxyphenyl ester typically involves the esterification of 4-chlorobenzoic acid with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 4-Chlorobenzoic acid and 4-methoxybenzoic acid.

Reduction: 4-Chlorobenzyl alcohol and 4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Analogues of Benzoic Acid, 4-Chloro-, 4-Methoxyphenyl Ester

Key Observations:

Chloro vs. Alkyl Substituents :

- The chloro group (4-Cl) in the target compound increases polarity compared to alkylated analogues (e.g., 4-butyl or 4-pentyl), which exhibit higher lipophilicity and lower water solubility .

- Alkyl chains enhance thermal stability, making such derivatives suitable for material science applications .

Complex esters with amide or isocyanate functionalities (e.g., ) introduce reactivity for targeted drug design or polymer synthesis.

Biological Activity: Methoxy and chloro substituents are associated with antimicrobial and anti-inflammatory properties, as seen in simpler esters like benzoic acid methyl ester (insect repellent) .

Biological Activity

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester, also known as p-chloro-p-methoxyphenyl benzoate, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₄H₁₁ClO₃

- Molecular Weight : 262.688 g/mol

- Density : 1.357 g/cm³

- Boiling Point : 417.586 °C

- Flash Point : 206.349 °C

The compound features a benzoic acid moiety esterified with a 4-chloro-4-methoxyphenyl group, which enhances its chemical reactivity and biological properties due to the presence of both chlorine and methoxy substituents.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

- Anti-inflammatory Effects : Studies have shown that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression .

- Cell Signaling Modulation : It is believed to modulate cell signaling pathways that regulate cell proliferation and apoptosis .

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Research :

- Cancer Cell Apoptosis Study :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Benzoic acid | C₇H₆O₂ | Antimicrobial |

| p-Chlorobenzoic acid | C₇H₅ClO₂ | Anti-inflammatory |

| p-Methoxybenzoic acid | C₈H₈O₃ | Antimicrobial |

| Salicylic acid | C₇H₆O₃ | Anti-inflammatory |

| Indomethacin | C₁₉H₁₆ClN₃O₂ | Non-steroidal anti-inflammatory drug |

Q & A

Q. What role do substituent electronic effects play in chromatographic retention behavior across reversed-phase and HILIC columns?

- Methodological Answer : The chloro group increases lipophilicity (logP ~3.2), leading to longer retention on C18 columns. On HILIC columns (e.g., Atlantis T3), the methoxy group enhances hydrogen bonding with the stationary phase, reducing retention. Optimize mobile phase pH (2.5–3.5) to suppress ionization of residual carboxylic acid impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.